molecular formula C30H46NO7P B1673572 Fosinopril CAS No. 98048-97-6

Fosinopril

货号: B1673572
CAS 编号: 98048-97-6
分子量: 570.7 g/mol
InChI 键: BIDNLKIUORFRQP-FMKQPIRPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosinopril is an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and some types of chronic heart failure. It is unique among angiotensin-converting enzyme inhibitors as it contains a phosphonate group. This compound is marketed under the trade name Monopril by Bristol-Myers Squibb .

准备方法

Synthetic Routes and Reaction Conditions: Fosinopril is synthesized through a multi-step process involving the formation of key intermediates. One of the primary synthetic routes involves the reaction of a phosphinic acid derivative with a pyrrolidine compound. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control. The final product is formulated into tablets for oral administration .

化学反应分析

Types of Reactions: Fosinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is fosinoprilat, which is the active form of the drug .

科学研究应用

Fosinopril has a wide range of applications in scientific research:

作用机制

Fosinopril is a prodrug that is hydrolyzed to its active form, fosinoprilat. Fosinoprilat inhibits angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces the workload on the heart, making it beneficial for patients with heart failure .

相似化合物的比较

Uniqueness of this compound: this compound’s unique phosphonate group and dual route of excretion make it particularly advantageous for patients with renal impairment. This dual excretion pathway allows for more consistent drug levels in the body, reducing the need for dose adjustments in patients with varying degrees of kidney function .

常见问题

Basic Research Questions

Q. What methodological considerations are critical when validating an RP-HPLC assay for fosinopril in bulk drug substances?

  • Answer: Validation should include parameters per ICH guidelines: specificity, linearity (concentration range 50-150% with R² ≥0.995), accuracy (recovery 98-102% via spike-recovery tests), and precision (RSD ≤2% for repeatability and intermediate precision). Use triplicate injections and standard solutions prepared in methanol/water (70:30 v/v) to ensure reproducibility. Stability of the mobile phase (e.g., phosphate buffer:acetonitrile) and column temperature control (25°C ± 2°C) are critical to minimize retention time variability .

Q. How should researchers design a pharmacokinetic study to assess this compound's bioavailability in healthy subjects?

  • Answer: Use a crossover design with washout periods (≥7 days) to avoid carryover effects. Administer oral doses (e.g., 10 mg) and intravenous prodrug (SQ 27,519) to calculate absolute bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify fosinoprilat (active metabolite) via LC-MS/MS, accounting for protein binding (~95%) and biliary excretion (44% fecal recovery). Include renal clearance calculations (17 mL/min) and non-compartmental analysis for AUC comparisons .

Q. What are the standard protocols for identifying and quantifying related compounds in this compound sodium?

  • Answer: Employ USP methods with a C18 column and gradient elution (acetonitrile:phosphoric acid buffer). Prepare system suitability solutions containing this compound and its related compounds (A-F). Calculate impurities using relative retention times (e.g., Compound C at RRT 1.0) and area normalization. Ensure limits adhere to pharmacopeial standards (e.g., ≤0.3% for individual impurities). Post-hoc LC-MS/MS can resolve diastereomers unresolved by HPLC .

Advanced Research Questions

Q. How can chemometric approaches optimize this compound separation in microemulsion liquid chromatography (MELC)?

  • Answer: Apply factorial design to variables: surfactant concentration (e.g., 1-3% SDS), oil phase (n-butanol), and pH (2.5-4.5). Use response surface methodology (RSM) to model retention behavior and predict optimal conditions (e.g., 2.5% SDS, pH 3.5). Validate with resolution ≥2.0 between this compound and fosinoprilat. Chemometrics reduces experimental runs by 40% while identifying non-linear interactions (e.g., surfactant-pH synergies) .

Q. What strategies resolve contradictions in meta-analyses comparing this compound's efficacy in diabetic nephropathy?

  • Answer: Conduct network meta-analysis (NMA) with SUCRA rankings to hierarchize interventions. For example, this compound + amlodipine may rank highest for UAER reduction (SUCRA >80%), but sensitivity analyses must adjust for heterogeneity (e.g., baseline eGFR, trial duration). Use GRADE criteria to evaluate evidence quality, and subgroup analyses to explore outlier studies with conflicting safety signals (e.g., hyperkalemia in ACEI trials) .

Q. How do intermolecular interactions between this compound and bovine serum albumin (BSA) influence drug distribution?

  • Answer: Characterize binding via multi-spectroscopy:

  • Fluorescence quenching: Static mechanism dominates (Kb = 2.69–9.55 × 10³ M⁻¹ at 293–308 K).
  • Site competition: Displacement assays with phenylbutazone (Site I marker) confirm sub-domain IIA binding.
  • Thermodynamics: ΔH° <0 and ΔS° <0 indicate hydrogen bonding and van der Waals forces. Molecular docking reveals hydrophobic interactions with BSA’s Trp-213 residue, critical for predicting serum half-life .

Q. What experimental designs mitigate radiation-induced nephropathy in preclinical this compound studies?

  • Answer: Use Sprague-Dawley rats irradiated with 25 Gy to the kidney. Administer equi-potent ACEIs (e.g., captopril 50 mg/kg vs. This compound 10 mg/kg) post-TBI. Measure PRA at 10 days and BUN at 21 weeks. Apply Kendall τ correlation to link early PRA suppression with long-term azotemia (τ = 0.56, p=0.010). Note this compound’s outlier behavior (higher BUN than predicted) requires mechanistic studies on tissue-specific ACE expression .

Q. How does β-cyclodextrin complexation enhance this compound's stability and bioavailability?

  • Answer: Prepare inclusion complexes via freeze-drying (1:1 molar ratio). Confirm complexation via DSC (loss of this compound’s endothermic peak at 180°C) and XRD (amorphous halo). FTIR shows shifts in propanoyloxy-propoxy group vibrations (1720 cm⁻¹ → 1705 cm⁻¹), indicating cavity encapsulation. In vivo, this increases solubility by 3-fold and extends Tmax from 1.5 to 3.2 hours in rodent models .

属性

Key on ui mechanism of action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.

CAS 编号

98048-97-6

分子式

C30H46NO7P

分子量

570.7 g/mol

IUPAC 名称

4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-(2-methyl-1-propanoyloxypropoxy)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/i5D,7D,8D,13D,14D,15D2

InChI 键

BIDNLKIUORFRQP-FMKQPIRPSA-N

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3

手性 SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H]

规范 SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3

外观

Solid powder

熔点

149-153 °C

Key on ui other cas no.

98048-97-6

物理描述

Solid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Insoluble

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Glutamic acid
Fosinopril
DL-Glutamic acid
Fosinopril
DL-Glutamic acid
Fosinopril
DL-Glutamic acid
Fosinopril
DL-Glutamic acid
Fosinopril
DL-Glutamic acid
DL-Glutamic acid
Fosinopril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。